molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8

d-threo-PDMP

Cat. No. B045620
CAS RN: 80938-69-8
M. Wt: 427 g/mol
InChI Key: HVJHJOYQTSEKPK-BLDCTAJRSA-N
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Description

Synthesis Analysis

The synthesis of D-threo-PDMP and its enantiomer, L-threo-PDMP, originates from D- or L-serine, respectively. A key step involves the reductive alkylation of a fully protected O'Donnell's Schiff base derived from D-serine, leading to the β-amino alcohol precursor of D-threo-PDMP in high yield and excellent selectivity. This process is notable for its ability to produce enantiomerically pure compounds and its adaptability for large-scale production. The methodology also allows for the synthesis of various analogs of D-threo-PDMP, demonstrating its versatility in generating compounds with potential enhanced biological activity (Mitchell et al., 1998).

Molecular Structure Analysis

D-threo-PDMP possesses a chiral center, with its activity significantly influenced by its stereochemistry. The compound's molecular structure includes a phenyl group, a decanoylamino group, and a morpholino group attached to a propanol backbone. This configuration is critical for its biological function, specifically its inhibitory effect on glucosylceramide synthase. The stereochemistry of D-threo-PDMP determines its interaction with the active site of the enzyme, highlighting the importance of the molecule's three-dimensional orientation in its mechanism of action.

Chemical Reactions and Properties

D-threo-PDMP is primarily known for its role as a glycosphingolipid biosynthesis inhibitor. It exerts its function by modulating the lipid domains within endosomes, thereby influencing cholesterol homeostasis and the processing of low-density lipoproteins (LDL). This mechanism underscores its chemical property to interact with cellular membranes and alter lipid composition, leading to significant effects on cell function and signaling (Makino et al., 2006).

Scientific Research Applications

Field

The application of d-threo-PDMP in the field of botany, specifically in the study of plant cells .

Application

d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to an increase in ceramides, which interact with mTOR and Beclin1 (Atg6), inducing macroautophagy in mammalian cells .

Method

In the study, Arabidopsis root cells were treated with PDMP. The response of these cells to PDMP was observed, particularly the changes in vacuole morphology .

Results

The application of PDMP led to rapid changes in vacuole morphology in Arabidopsis root cells. Small vacuoles in the control cells appeared to fuse to form a single globular-shaped vacuole .

Dermatology

Field

The application of d-threo-PDMP in dermatology, specifically in the treatment of skin conditions related to diet .

Application

d-threo-PDMP has been used in experiments to reverse hair loss, hair whitening, and skin inflammation linked to diets high in fat and cholesterol .

Method

In the study, mice were fed a diet high in fat and cholesterol, and then treated with d-threo-PDMP. The compound was found to halt the production of certain fats called glycosphingolipids, or GSLs, that are major components of skin and other cell membranes .

Results

The application of d-threo-PDMP appeared to reverse symptoms such as hair loss, hair whitening, and skin inflammation in mice fed a diet high in fat and cholesterol .

Oncology

Field

The application of d-threo-PDMP in oncology, specifically in the treatment of acute myeloid leukemia (AML) .

Application

d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to an increase in ceramides, which interact with mTOR and Beclin1 (Atg6), inducing macroautophagy in mammalian cells .

Method

In the study, AML cells were treated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in cell growth and migration .

Results

The application of d-threo-PDMP led to a decrease in the growth and migration of AML cells .

Neurology

Field

The application of d-threo-PDMP in neurology, specifically in the study of neurological disorders .

Application

d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids on the cell surface, which can reduce the total length of the axon plexus and the number of axon branch points, inhibiting neurite growth .

Method

In the study, neurons were treated with d-threo-PDMP. The response of these neurons to PDMP was observed, particularly the changes in axon growth and branching .

Results

The application of d-threo-PDMP led to a decrease in the total length of the axon plexus and the number of axon branch points, inhibiting neurite growth .

Cardiology

Field

The application of d-threo-PDMP in cardiology, specifically in the treatment of atherosclerosis .

Application

d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the etiology of atherosclerosis .

Method

In the study, mice were fed a high-fat diet and treated with d-threo-PDMP. The effects of this drug on the size and detailed composition of atherosclerotic plaques were analyzed .

Results

Treatment with d-threo-PDMP led to smaller and less vulnerable atherosclerotic lesions .

Gastroenterology

Field

The application of d-threo-PDMP in gastroenterology, specifically in the study of lysosomal lipid accumulation .

Application

d-threo-PDMP is known to inhibit glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to sphingolipid accumulation in lysosomes .

Method

In the study, cells were treated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in lysosomal lipid accumulation .

Results

The application of d-threo-PDMP led to sphingolipid accumulation in lysosomes .

Endocrinology

Field

The application of d-threo-PDMP in endocrinology, specifically in the study of insulin signaling .

Application

d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the alteration of hepatic glucose metabolism .

Method

In the study, HepG2 cells, an in vitro model of human hepatocyte, were exposed to perfluoro-octanoic acid (PFOA) and then treated with d-threo-PDMP. The effects on glycogen synthesis, glucose uptake and Glut-4 glucose transporter translocation were evaluated .

Results

Long term treatment with d-threo-PDMP was able to largely restore glycogen synthesis, glucose uptake and Glut-4 translocation upon insulin stimulation in HepG2 exposed to PFOA .

Immunology

Field

The application of d-threo-PDMP in immunology, specifically in the study of cell surface glycolipid antigen .

Application

d-threo-PDMP is known to inhibit glucosylceramide (GlcCer) synthetase, leading to a considerable decrease in the levels of GlcCer and lactosylceramide (LacCer). This reduction in the simple glycolipids led to encryption of the membrane antigen .

Method

In the study, B16 melanoma cells were incubated with d-threo-PDMP. The response of these cells to PDMP was observed, particularly the changes in the ability to bind a monoclonal antibody against the ganglioside .

Results

The application of d-threo-PDMP led to a great reduction in the ability of the cells to bind a monoclonal antibody against the ganglioside .

Nephrology

Field

The application of d-threo-PDMP in nephrology, specifically in the study of lipid metabolism and foam-cell formation .

Application

d-threo-PDMP is used as an inhibitor of glucosylceramide synthase (GCS), a key enzyme in sphingolipid biosynthesis. This inhibition leads to a decrease in glycosphingolipids, which has been implicated in the etiology of atherosclerosis .

Method

In the study, apolipoprotein E-deficient (apoE−/−) mice were fed a high-fat diet and treated with d-threo-PDMP. The effects of this drug on the size and detailed composition of atherosclerotic plaques were analyzed .

Results

Treatment with d-threo-PDMP led to smaller and less vulnerable atherosclerotic lesions .

Safety And Hazards

When handling D-threo-PDMP, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

d-threo-PDMP

CAS RN

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
213
Citations
SA Mitchell, BD Oates, H Razavi… - The Journal of Organic …, 1998 - ACS Publications
… -3-morpholino-1-propanol (d-threo-PDMP] (1b) from d-serine is … Three other d-threo-PDMP analogues with various amine … of d-threo-PDMP, l-threo-PDMP, and similar compounds. …
Number of citations: 53 pubs.acs.org
JI Inokuchi, K Momosaki, H Shimeno… - Journal of cellular …, 1989 - Wiley Online Library
… RESULTS Effects of D-threo-PDMP on cell growth and glucolipid biosynthesis To see the effect of D-threo-PDMP on the viability and growth rate of B16 melanoma cells, we checked for …
Number of citations: 118 onlinelibrary.wiley.com
CH Dong, YT Zhang, G Huang, JJ Dong, HX Liu… - Chinese Chemical …, 2013 - Elsevier
… The present work reports the first solid phase synthesis of biologically interesting d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (d-threo-PDMP) derivatives. This …
Number of citations: 2 www.sciencedirect.com
A Abe, S Gregory, L Lee, JA Shayman - Analytical Biochemistry, 2000 - Elsevier
… Other glucosylceramide synthase inhibitors, including D-threo-PDMP, D-threo-p-OH-P4, and D-threo-1-phenyl-2-palmitoylamino-3-morpholinopropanol, were completely dispersed in …
Number of citations: 20 www.sciencedirect.com
JP Slavish, DK Friel, LA Oland, R Polt - Bioorganic & medicinal chemistry …, 2004 - Elsevier
… d-threo-PDMP has revealed the ability to reduce GSL levels and amplify ceramide levels, d-threo-PDMP … Treatment of embryonic rat hippocampal neurons with 50 μM d-threo-PDMP in …
Number of citations: 7 www.sciencedirect.com
U Hillaert, S Boldin-Adamsky, J Rozenski… - Bioorganic & medicinal …, 2006 - Elsevier
A new series of hybrid PDMP analogues, based both on PDMP and styryl analogues of natural ceramide, has been synthesized from d-serine. The synthetic route was developed such …
Number of citations: 16 www.sciencedirect.com
SH Shin, EY Han, CS Park, WK Lee, HJ Ha - Tetrahedron: Asymmetry, 2000 - Elsevier
… We used various cyclic secondary amines as nucleophiles in the ring opening reactions of 1d to obtain d-threo-PDMP 5 and its analogues by regioselective ring openings of aziridine …
Number of citations: 40 www.sciencedirect.com
S Usuki, M Hamanoue, S Kohsaka… - Journal of …, 1996 - Wiley Online Library
… ] has been clearly demonstrated, as only D-threo-PDMP was able to inhibit GlcCer synthase … D-threoPDMP (D-PDMP) leads to extensive depletion of endogenous glycosphingolipids (…
Number of citations: 43 onlinelibrary.wiley.com
NS RADIN, J INOKUCHI - Trends in Glycoscience and …, 1991 - jstage.jst.go.jp
… In a recent study with [ 1-3H]-D-threo-PDMP(36), it was found that the drug entered the major mouse organs very quickly(especially the kidney) but was excreted quickly too. Thus it …
Number of citations: 28 www.jstage.jst.go.jp
S Barbour, M Edidin… - Journal of cellular …, 1992 - Wiley Online Library
… After 6 days of culture in the presence of 5 p,M D-threoPDMP, glycolipid content was reduced … The effects of D-threo-PDMP on cell morphology and substrate adhesion were blocked by …
Number of citations: 77 onlinelibrary.wiley.com

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